1-Benzoxepin, 5,8-dichloro-2,3-dihydro-
Description
1-Benzoxepin, 5,8-dichloro-2,3-dihydro- is a heterocyclic compound featuring a seven-membered oxepin ring fused to a benzene ring. However, specific data on this compound’s synthesis, applications, or toxicity are sparse in publicly available literature, necessitating comparisons with structurally or functionally related compounds.
Properties
CAS No. |
832676-99-0 |
|---|---|
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
5,8-dichloro-2,3-dihydro-1-benzoxepine |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h2-4,6H,1,5H2 |
InChI Key |
IAQUMHBWOJIBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Cl)C(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Chlorinated Heterocycles
Chlorinated heterocycles are common in pesticides and pharmaceuticals. Key comparisons include:
Key Observations :
- Electron-Withdrawing Effects: The dichloro substitution in 1-benzoxepin parallels trends in anthraquinone derivatives (e.g., 1,8-dichloro-2,7-dimethylanthraquinone), where chlorine stabilizes the aromatic system and directs reactivity .
- Bioactivity : Unlike benzodiazepines (which target GABA receptors), the bioactivity of 1-benzoxepin derivatives may hinge on interactions with lipid membranes or enzymes, given their oxygen-containing heterocycle.
- Persistence : Endosulfan’s environmental persistence is linked to its polychlorinated structure, whereas the dichloro-1-benzoxepin may exhibit lower bioaccumulation due to fewer halogen atoms .
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
| Property | 1-Benzoxepin, 5,8-dichloro-2,3-dihydro- | Endosulfan | 1,8-Dichloroanthraquinone |
|---|---|---|---|
| Molecular Weight | ~215 g/mol (estimated) | 406.94 g/mol | ~307 g/mol |
| Solubility | Low in water; moderate in organics | Low water solubility | Insoluble in water |
| Stability | Moderate (dihydro reduces ring strain) | High (resistant to degradation) | High (rigid aromatic core) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5,8-dichloro-2,3-dihydro-1-benzoxepin, and how are reaction conditions optimized?
- Methodological Answer: Synthesis involves chlorination of dihydrobenzoxepin precursors or cyclization of chlorinated intermediates. For example, analogous compounds like 5,8-dichloro-2,3-dihydrobenzothiopyran-4-one are synthesized using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) . Key parameters include stoichiometry, inert atmosphere (to prevent oxidation), and purification via silica gel chromatography (hexane/ethyl acetate gradients). Yield optimization requires monitoring reaction progress using TLC or HPLC.
| Parameter | Example Condition |
|---|---|
| Chlorinating Agent | SO₂Cl₂ (1.2 equiv) |
| Reaction Time | 4–6 hours (TLC monitoring) |
| Purification | Hexane/EtOAc (7:3) |
Q. How can the solubility and stability of 5,8-dichloro-2,3-dihydro-1-benzoxepin be experimentally characterized?
- Methodological Answer: Solubility is determined using pharmacopeial protocols (e.g., SPhU guidelines). For instance, analogs like 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydrotriazolopyrazinone are tested in solvents (DMF, DMSO, methanol) via gravimetric or spectrophotometric methods . Stability studies involve accelerated degradation under varying pH, temperature, and light exposure, with HPLC monitoring of decomposition products.
| Solvent | Solubility (Example) |
|---|---|
| DMF | Freely soluble |
| Methanol | Slightly soluble |
| Water | Practically insoluble |
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of 5,8-dichloro-2,3-dihydro-1-benzoxepin in modulating reactive oxygen species (ROS)-dependent pathways?
- Methodological Answer: Studies on structurally related benzoxazine derivatives (e.g., 6,8-dichloro-2,3-dihydro-1,4-benzoxazine) reveal ROS elevation via NADPH oxidase activation, assessed using fluorogenic probes (e.g., DCFH-DA) in endothelial cells . Confocal microscopy and flow cytometry quantify ROS levels, while Western blotting validates apoptosis markers (e.g., caspase-3 cleavage).
Q. How does the 5,8-dichloro substitution influence electronic properties and binding affinity to enzymatic targets like aldose reductase?
- Methodological Answer: Computational models (DFT, molecular docking) analyze electron-withdrawing effects of chlorine atoms on ring aromaticity. For example, aldose reductase inhibition is evaluated using enzyme kinetics (IC₅₀ determination) and X-ray crystallography to map binding interactions . Conflicting activity data are resolved by standardizing enzyme sources (recombinant vs. tissue-extracted) and assay conditions (pH, cofactors).
Methodological & Analytical Questions
Q. What validated analytical techniques ensure accurate quantification of 5,8-dichloro-2,3-dihydro-1-benzoxepin in research samples?
- Methodological Answer: Non-aqueous potentiometric titration is preferred for nitrogen-containing heterocycles, validated for linearity (R² > 0.999), accuracy (98–102% recovery), and precision (RSD < 2%) . HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases further ensures specificity.
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer: Systematic validation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
